molecular formula C33H41N3O4 B13149952 benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate

benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate

Katalognummer: B13149952
Molekulargewicht: 543.7 g/mol
InChI-Schlüssel: QBWOGBOEHGGIRI-DTXPUJKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound with a unique structure that includes benzyl, amino, phenyl, and leucyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include benzyl chloride, amino acids, and coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, protein synthesis, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzyl derivatives and amino acid conjugates, such as benzylpenicillin and benzyl benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Uniqueness

Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of benzyl, amino, phenyl, and leucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C33H41N3O4

Molekulargewicht

543.7 g/mol

IUPAC-Name

benzyl (2S)-2-[[(2S)-2-[[[(2S)-2-amino-4-phenylbutanoyl]amino]methyl]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C33H41N3O4/c1-24(2)20-28(22-35-32(38)29(34)19-18-25-12-6-3-7-13-25)31(37)36-30(21-26-14-8-4-9-15-26)33(39)40-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23,34H2,1-2H3,(H,35,38)(H,36,37)/t28-,29-,30-/m0/s1

InChI-Schlüssel

QBWOGBOEHGGIRI-DTXPUJKBSA-N

Isomerische SMILES

CC(C)C[C@@H](CNC(=O)[C@H](CCC1=CC=CC=C1)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Kanonische SMILES

CC(C)CC(CNC(=O)C(CCC1=CC=CC=C1)N)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.